molecular formula C10H18N2 B8484088 2-Ethyl-2-(1-pyrrolidinyl)butanenitrile

2-Ethyl-2-(1-pyrrolidinyl)butanenitrile

Cat. No. B8484088
M. Wt: 166.26 g/mol
InChI Key: PRNBXNNUDKSNPC-UHFFFAOYSA-N
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Patent
US07745642B2

Procedure details

The title compound (8.8 g, 100%) was prepared from pyrrolidine (8.96 ml, 0.107 mol), 3-pentanone (8.61 g, 0.1 mol) and potassium cyanide (6.51 g, 0.1 mol) in water (50 ml) in a similar manner to that described in D4. 1H NMR (CDCl3) δ: 0.95 (6H, t, J=7.6 Hz), 1.67-1.90 (8H, m), 2.67-2.72 (4H, m).
Quantity
8.96 mL
Type
reactant
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:6][CH2:7][C:8](=O)[CH2:9][CH3:10].[C-]#N.[K+].CC(N1CCCC1)(C)[C:17]#[N:18]>O>[CH2:7]([C:8]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)([CH2:9][CH3:10])[C:17]#[N:18])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
8.96 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
8.61 g
Type
reactant
Smiles
CCC(CC)=O
Name
Quantity
6.51 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)(C)N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C#N)(CC)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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